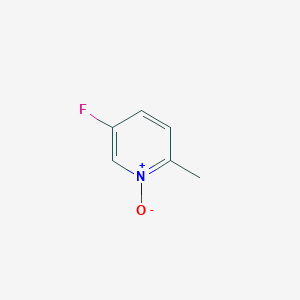

5-Fluoro-2-methylpyridine 1-oxide

Descripción general

Descripción

5-Fluoro-2-methylpyridine 1-oxide is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylpyridine 1-oxide typically involves the fluorination of 2-methylpyridine followed by oxidation. One common method is the Balz-Schiemann reaction, where 2-methylpyridine is first diazotized and then treated with a fluorinating agent such as sodium tetrafluoroborate. The resulting 5-fluoro-2-methylpyridine is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorinating agents and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The fluorine atom at the 5-position is highly susceptible to nucleophilic displacement due to the electron-deficient nature of the N-oxide ring. Reaction conditions vary based on the nucleophile:

For example, treatment with aqueous ammonia replaces fluorine to yield 5-amino-2-methylpyridine 1-oxide in near-quantitative yields .

Electrophilic Substitution

The N-oxide group directs electrophiles to the 4-position of the ring, while the methyl group exerts steric and electronic effects:

-

Nitration : Reacts with nitric acid/sulfuric acid to form 5-fluoro-2-methyl-4-nitropyridine 1-oxide as the major product .

-

Sulfonation : Concentrated H<sub>2</sub>SO<sub>4</sub> introduces a sulfonic acid group at the 4-position .

The fluorine atom remains intact during these reactions due to its meta-directing nature relative to the N-oxide group.

Deoxygenation

Reduction of the N-oxide moiety regenerates the parent pyridine:

| Reagent | Conditions | Yield (%) | Product | Source |

|---|---|---|---|---|

| PCl<sub>3</sub> | Reflux, 2 h | 85 | 5-Fluoro-2-methylpyridine | |

| TiCl<sub>4</sub>/Zn | RT, 1 h | 92 | 5-Fluoro-2-methylpyridine |

This step is critical for reversing N-oxide activation in multi-step syntheses .

Methyl Group Functionalization

The methyl group undergoes selective oxidation or metalation:

-

Oxidation : Treatment with KMnO<sub>4</sub> in acidic conditions converts the methyl group to a carboxylic acid, yielding 5-fluoro-2-pyridinecarboxylic acid 1-oxide .

-

Metalation : Deprotonation with LDA generates a lithiated intermediate, which reacts with electrophiles like CO<sub>2</sub> to form 5-fluoro-2-pyridineacetic acid 1-oxide .

Ring Functionalization via Cross-Coupling

The fluorine atom participates in palladium-catalyzed cross-coupling reactions:

These reactions enable late-stage diversification of the pyridine core .

Biocatalytic Hydroxylation

Whole-cell biocatalysts (e.g., Rhodococcus strains) selectively hydroxylate the 5-position, yielding 5-fluoro-2-methyl-3-hydroxypyridine 1-oxide with 43–88% conversion .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Chemical Synthesis

5-Fluoro-2-methylpyridine 1-oxide is primarily used as a building block in the synthesis of more complex fluorinated compounds. Its reactivity allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Synthetic Routes

The synthesis typically involves the fluorination of 2-methylpyridine followed by oxidation. A common method is the Balz-Schiemann reaction, where diazotization is followed by treatment with a fluorinating agent like sodium tetrafluoroborate. The resulting compound is then oxidized using agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, showing efficacy against various bacterial strains. It has been explored for its potential as an antimicrobial agent in drug discovery, particularly targeting bacterial infections.

Anti-inflammatory and Anticancer Properties

The compound has also been investigated for its anti-inflammatory effects and potential anticancer activities. Studies suggest that its unique structure may enhance its interaction with biological macromolecules, influencing metabolic pathways and receptor binding affinities .

Industrial Applications

This compound is utilized in the development of advanced materials due to its unique properties, such as high thermal stability and resistance to degradation. Its applications extend to agrochemicals and pharmaceuticals, where it serves as a precursor for synthesizing various bioactive compounds.

Oxyfunctionalization Studies

A study utilizing whole cells of Burkholderia sp. MAK1 demonstrated the ability to convert various pyridin derivatives into their corresponding hydroxylated forms, highlighting the potential for biocatalytic applications involving compounds like this compound .

| Substrate | Product | Conversion % |

|---|---|---|

| Pyridin-2-amine | Hydroxylated at the 5-position | 99 |

| 3-Fluoropyridin-2-amine | Hydroxylated at the 5-position | 43 |

| Pyridin-2,6-diamine | Hydroxylation followed by dimerization | 88 |

This study illustrates how microbial biocatalysis can be leveraged to modify pyridine derivatives for enhanced biological activity or utility in synthetic processes.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-methylpyridine 1-oxide involves its interaction with molecular targets through its fluorine atom and oxide group. The electron-withdrawing fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The oxide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and efficacy.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-5-methylpyridine

- 2-Fluoro-3-methylpyridine

- 5-Fluoro-3-methylpyridine

Uniqueness

5-Fluoro-2-methylpyridine 1-oxide is unique due to the presence of both a fluorine atom and an oxide group, which confer distinct chemical and biological properties.

Actividad Biológica

5-Fluoro-2-methylpyridine 1-oxide (FMPO) is a heterocyclic compound with notable biological activity. Its molecular formula is C₆H₆FNO, characterized by a pyridine ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position, along with an oxide functional group at the nitrogen atom. This unique structure enhances its reactivity and biological properties, making it a subject of interest in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

FMPO's chemical structure is crucial for its biological activity. The presence of the fluorine atom increases lipophilicity, which can enhance bioavailability. The oxide functional group can engage in hydrogen bonding, further influencing its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₆H₆FNO |

| Appearance | Pale yellow to colorless |

| Solubility | Soluble in organic solvents |

| Lipophilicity | Enhanced due to fluorine substitution |

Biological Activity

Research has demonstrated that FMPO exhibits significant biological activity, particularly as an antimicrobial agent. It has shown efficacy against various bacterial strains and potential anti-inflammatory properties. The following sections detail specific findings regarding its biological effects.

Antimicrobial Activity

Studies indicate that FMPO possesses potent antimicrobial properties. For instance, it has been evaluated against several bacterial strains, demonstrating effective inhibition of growth. The compound's mechanism of action involves interaction with bacterial enzymes, disrupting metabolic pathways essential for bacterial survival.

Anti-inflammatory Properties

In addition to its antimicrobial effects, FMPO has been explored for its anti-inflammatory capabilities. Preliminary studies suggest that it may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines. This property positions FMPO as a candidate for further research in developing anti-inflammatory therapies.

The mechanisms underlying the biological activity of FMPO are multifaceted:

- Enzyme Interaction : FMPO interacts with enzymes involved in metabolic pathways, influencing their activity and potentially leading to cell death in susceptible organisms.

- Receptor Binding : Research into binding affinities with specific receptors has provided insights into its therapeutic potential, suggesting that FMPO could target pathways relevant to disease processes.

Case Studies

Several case studies have highlighted the effectiveness of FMPO in various applications:

- Antimicrobial Efficacy : A study demonstrated that FMPO exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Cancer Cell Proliferation : In vitro studies evaluated FMPO against L1210 mouse leukemia cells, revealing IC(50) values in the nanomolar range, indicating potent growth inhibition .

Comparative Analysis

FMPO shares structural similarities with other pyridine derivatives but is distinguished by its unique functional groups. The following table compares FMPO with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylpyridine | Methyl group at position 2 | Lacks fluorine; less lipophilic |

| 5-Chloro-2-methylpyridine | Chlorine instead of fluorine at position 5 | Different halogen; varying reactivity |

| Pyridine | Basic structure without substitutions | No substituents; serves as a parent compound |

| 4-Fluoro-2-methylpyridine | Fluorine at position 4 | Different position affects properties |

The presence of both a fluorine atom and an oxide group distinguishes FMPO from these similar compounds, contributing to its unique reactivity and biological profile.

Propiedades

IUPAC Name |

5-fluoro-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUFOUJMGXWZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=C(C=C1)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599235 | |

| Record name | 5-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45673-79-8 | |

| Record name | 5-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.